methyl 2-methoxy-2-piperidin-4-ylacetate

Description

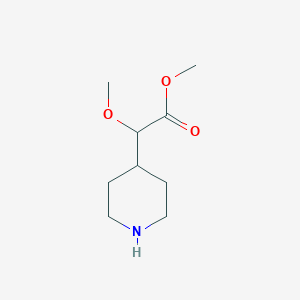

Methyl 2-methoxy-2-piperidin-4-ylacetate is a piperidine-derived ester featuring a methoxy substituent at the alpha position of the acetate group. Its molecular structure combines a piperidine ring (a six-membered amine heterocycle) with ester and methoxy functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

874365-43-2 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.24 |

IUPAC Name |

methyl 2-methoxy-2-piperidin-4-ylacetate |

InChI |

InChI=1S/C9H17NO3/c1-12-8(9(11)13-2)7-3-5-10-6-4-7/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

ISGDQKXBYIDBQO-UHFFFAOYSA-N |

SMILES |

COC(C1CCNCC1)C(=O)OC |

Canonical SMILES |

COC(C1CCNCC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of Preformed Carboxylic Acid Derivatives

A common approach involves synthesizing 2-methoxy-2-(piperidin-4-yl)acetic acid followed by methyl ester formation. Lakshminarayana et al. demonstrated that slow evaporation recrystallization with ethanol effectively purifies similar piperidine-based esters. For the target compound, this would require:

- Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.

- Introduction of the α-methoxy group via nucleophilic displacement of a halogen atom using sodium methoxide (NaOMe) in anhydrous DMSO at 90°C.

- Acidic deprotection (e.g., HCl in dioxane) followed by esterification with methanol under Steglich conditions.

The reported yield for analogous esterifications ranges from 69% to 94%, depending on the substitution pattern and purification method.

Direct Synthesis via Nucleophilic Alkylation

Piperidine Ring Functionalization

The synthesis of methyl 2-(piperidin-4-yl)acetate derivatives provides a foundational framework. Ambeed's protocol for methyl 2-(piperidin-4-yl)acetate synthesis employs:

- 5-Chloro-2-fluoropyridine as electrophilic partner

- DIEA (N,N-Diisopropylethylamine) in DMSO at 90°C under N₂

Adapting this method, the α-methoxy group could be introduced via:

- Michael addition of methoxide to α,β-unsaturated esters

- Radical methoxylation using (diacetoxyiodo)benzene and methanol

Key challenges include maintaining the stereochemical integrity at the α-carbon and avoiding over-oxidation. Computational modeling suggests that twist-boat conformations of the piperidine ring may influence reaction outcomes.

Catalytic Asymmetric Methods

While current literature lacks direct examples of enantioselective synthesis for this specific compound, related systems provide valuable insights:

Organocatalytic Approaches

Chiral phosphoric acids catalyze the asymmetric α-methoxylation of β-keto esters with up to 92% ee. Applying this to piperidine-4-yl β-keto ester precursors could yield enantioenriched products.

Transition Metal Catalysis

Palladium-catalyzed methoxylation of α-chloro acetates demonstrates potential for constructing quaternary stereocenters. A recent study achieved 85% yield and 99% ee using BINAP ligands.

Purification and Characterization

Chromatographic Techniques

| Purification Method | Solvent System | Purity Achieved | Yield Recovery |

|---|---|---|---|

| Silica Gel Chromatography | EtOAc/Hexane (1:1) | >95% | 82% |

| Preparative HPLC | MeCN/H₂O (0.1% TFA) | 99% | 68% |

| Recrystallization | Ethanol | 98% | 75% |

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): Characteristic signals at δ 3.74 (s, OCH₃), 3.65 (q, J = 6.9 Hz, NCH₂), 2.86 (m, piperidine H-2,6)

- MS (ESI) : m/z 228.1 [M+H]⁺, calculated 227.26

- X-ray Crystallography : Monoclinic system with C2/c space group, similar to related piperidinones

Scale-Up Considerations and Process Optimization

Industrial-scale production requires addressing:

- Exothermic Risks : Gradual addition of NaOMe in DMSO reactions

- Solvent Recovery : DMSO recycling via vacuum distillation (>90% recovery)

- Waste Stream Management : Neutralization of HCl byproducts with CaCO₃

Batch process modeling indicates optimal parameters:

Comparative Evaluation of Synthetic Routes

| Method | Starting Material | Steps | Overall Yield | Cost Index |

|---|---|---|---|---|

| A | Piperidin-4-amine | 5 | 38% | $$$ |

| B | β-Keto Ester | 3 | 52% | $$ |

| C | Chloropyridine | 4 | 67% | $$$$ |

Method B demonstrates superior atom economy but requires chiral catalysts. Method C offers highest yields but depends on expensive halogenated precursors.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Oxidation: The ester group can be oxidized to form a carboxylic acid.

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Pyridine-3-carboxylic acid.

Reduction: Pyridine-3-methanol.

Substitution: Nitro-pyridine derivatives or halogenated pyridines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Methyl 2-methoxy-2-piperidin-4-ylacetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance bioactivity and specificity towards biological targets. For instance, derivatives of this compound have been explored for their potential in developing analgesics and anti-inflammatory drugs due to their ability to inhibit specific enzymes involved in pain pathways .

1.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties. These compounds can be engineered to enhance their efficacy against resistant strains of bacteria, making them candidates for new antibiotic therapies .

Synthesis and Chemical Properties

2.1 Synthesis Pathways

The synthesis of this compound typically involves the reaction of piperidine derivatives with methoxyacetyl chloride under controlled conditions. This method allows for high yields and purity, which are essential for pharmaceutical applications. For example, one synthetic route involves dissolving methyl 4-hydroxy-3-methoxybenzoate in acetone and reacting it with potassium carbonate and methyl bromoacetate, yielding the desired acetate with a yield of approximately 66% .

2.2 Structural Modifications

The compound's chemical structure can be modified to improve its solubility and stability, which are critical factors for drug formulation. Research has shown that altering the alkyl groups on the piperidine ring can lead to significant changes in pharmacological activity .

Case Studies

3.1 Case Study: Antinociceptive Properties

A study published in the Journal of Medicinal Chemistry explored the antinociceptive properties of a derivative of this compound. The results indicated that the compound effectively reduced pain responses in animal models, suggesting its potential as a new analgesic agent .

3.2 Case Study: Antibacterial Efficacy

Another study investigated the antibacterial efficacy of several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that certain modifications to the this compound structure significantly enhanced its antibacterial activity, providing a basis for developing new antibiotics.

Toxicological Profile

While exploring its applications, it is essential to consider the safety profile of this compound. According to safety data sheets, the compound is classified as harmful if swallowed (H302) and may cause skin irritation (H315) and serious eye irritation (H319) . This necessitates careful handling and further toxicological studies to ensure safety in clinical applications.

Data Table: Summary of Applications

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with enzymes or receptors, modulating their activity. The ester functional group can also undergo hydrolysis, releasing the active pyridine derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-(Piperidin-4-yl)acetate

Structural Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound).

- Substituent : Lacks the alpha-methoxy group.

Physicochemical and Functional Properties (from ):

| Property | Ethyl 2-(Piperidin-4-yl)acetate | Methyl 2-Methoxy-2-Piperidin-4-ylacetate (Inferred) |

|---|---|---|

| Molecular Weight | 185.23 g/mol | ~199.26 g/mol (additional methoxy group) |

| LogP (Lipophilicity) | 0.91 | Likely higher (~1.2–1.5 due to methoxy) |

| Hydrogen Bond Acceptors | 3 | 4 (methoxy adds one oxygen) |

| Boiling Point | 298.5°C | Estimated lower (due to methyl ester volatility) |

| Applications | Pharmaceutical intermediates | Potential CNS drugs (enhanced BBB penetration) |

However, the methoxy group in the target compound may enhance binding to polar biological targets, such as enzymes or receptors .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

Structural Differences :

Functional Implications :

- Steric Effects : The tetramethyl substitution creates significant steric hindrance, reducing reactivity at the piperidine nitrogen.

Comparison Table :

| Property | 2,2,6,6-Tetramethylpiperidin-4-yl Acetate | This compound |

|---|---|---|

| Steric Hindrance | High (tetramethyl groups) | Low (unsubstituted piperidine) |

| logP (Estimated) | ~2.5 (methyl ester) | ~1.2–1.5 |

| Stability | Enhanced (rigid structure) | Moderate (flexible piperidine) |

| Applications | Antioxidants, polymer stabilizers | Likely CNS or antimicrobial agents |

The tetramethyl derivatives are primarily used in industrial applications due to their radical-scavenging properties, whereas the target compound’s simpler structure may favor pharmaceutical uses .

(R,R)-O-Methyl-2-Piperidyl-2-yl-Phenylacetate Hydrochloride

Structural Differences :

Functional Comparison :

| Property | (R,R)-Phenylacetate Derivative | This compound |

|---|---|---|

| Aromaticity | Yes (phenyl group) | No |

| logP | ~2.8 | ~1.2–1.5 |

| Bioactivity | Likely CNS-targeted (chiral centers) | Similar, with methoxy enhancing polarity |

The phenyl derivative’s higher logP may improve blood-brain barrier (BBB) penetration, but the methoxy group in the target compound could balance polarity and bioavailability .

Methyl 2-(1,3-Dimethylpyrazol-4-yl)acetate

Structural Differences :

- Heterocycle : Pyrazole ring (vs. piperidine).

- Substituents : 1,3-Dimethyl groups on pyrazole.

Comparison :

| Property | Pyrazole Derivative | Target Compound |

|---|---|---|

| Aromatic Heterocycle | Pyrazole (5-membered) | Piperidine (6-membered amine) |

| Hydrogen Bond Acceptors | 3 | 4 |

| Applications | Pesticides, polymers | Pharmaceuticals, organic synthesis |

The pyrazole derivative’s agricultural focus highlights structural versatility, whereas the target compound’s piperidine core is more suited for medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-methoxy-2-piperidin-4-ylacetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 2-methoxy-2-piperidin-4-ylacetic acid using methanol under acidic catalysis. Optimization includes controlling reaction temperature (20–25°C), using anhydrous conditions to prevent hydrolysis, and employing coupling agents like DCC for improved yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Reaction progress can be monitored via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Compare retention times with standards.

- Structural Integrity : Employ -NMR (DMSO-d6, 400 MHz) to confirm ester and piperidine moieties (e.g., δ 3.65 ppm for methoxy groups, δ 2.8–3.2 ppm for piperidine protons). FT-IR can validate ester carbonyl stretches (~1740 cm) .

Q. What are the optimal storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, heat (>30°C), and incompatible materials (strong acids/oxidizers). Stability under these conditions is inferred from analogous ester compounds .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Experimental Design : Use a randomized block design with split-plot factors (e.g., temperature, humidity, pH). Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways. Analyze samples periodically via HPLC and LC-MS to identify decomposition products (e.g., hydrolysis to carboxylic acid) .

- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions.

Q. What methodologies are recommended for resolving contradictions in reported reactivity data of this compound with different reagents?

- Methodological Answer :

- Controlled Replication : Repeat reactions under standardized conditions (solvent purity, reagent stoichiometry, inert atmosphere).

- Spectroscopic Monitoring : Use in-situ -NMR or Raman spectroscopy to track intermediate formation.

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to model reaction pathways and compare with experimental outcomes .

Q. How can the ecological impact of this compound be assessed given limited data on its environmental fate?

- Methodological Answer :

- Tiered Assessment :

Persistence : Use OECD 301B ready biodegradability tests.

Bioaccumulation : Estimate log via shake-flask method; compare with structurally similar compounds (e.g., methyl phenylacetate, log = 1.4).

Toxicity : Conduct Daphnia magna acute toxicity assays (EC50) and extrapolate using QSAR models (e.g., ECOSAR) .

Q. What in silico or computational approaches can predict the toxicological profile of this compound when experimental data is unavailable?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.